3-(Tert-butoxycarbonylmethyl-amino)-propionic acid methyl ester
Overview
Description
“3-(Tert-butoxycarbonylmethyl-amino)-propionic acid methyl ester” is a chemical compound with the CAS Number: 124072-61-3 . It has a molecular weight of 203.24 and its IUPAC name is N-(tert-butoxycarbonyl)-N-methyl-beta-alanine . The compound is typically stored in a dry room at normal temperature and it appears as a solid .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl (BOC) protected amino acids . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H17NO4/c1-9(2,3)14-8(13)10(4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) . This code represents the molecular structure of the compound.Chemical Reactions Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This reaction is part of the synthesis process of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Scientific Research Applications
Structural Characterization and Computational Analysis
The compound tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester has been structurally characterized using single-crystal X-ray diffraction and density functional theory (DFT) calculations. This research sheds light on the conformational behavior of the peptide chain, providing insights into the structural dynamics of related compounds in both solid-state and gas phases. The study emphasizes the comparability of bond lengths and valence angles across different states, offering a foundational understanding of the molecule’s structural properties (Ejsmont, Gajda, & Makowski, 2007).
Synthesis and Transformation Processes
The development of synthetic strategies for orthogonally protected methyl esters of non-proteinogenic amino acids highlights the versatility of tert-butoxycarbonyl (Boc) protected compounds. These methods involve the preparation of intermediates from commercially available amino acids, demonstrating the compound's utility in complex synthetic pathways. The process facilitates the creation of structurally diverse molecules, emphasizing the importance of protective groups in synthetic organic chemistry (Temperini et al., 2020).
Material Synthesis for Advanced Applications
Research into the synthesis and chiroptical properties of amino acid-derived poly(methylpropargyl ester)s showcases the potential of using tert-butoxycarbonyl protected amino acid esters in creating polymers with specific optical activities. These polymers' solubility characteristics and helical structures, influenced by the solvent, point towards their application in materials science, particularly in areas requiring one-handed helical conformations for functionality (Qu, Sanda, & Masuda, 2009).
Safety and Hazards
Future Directions
The use of amino acid ionic liquids (AAILs) for organic synthesis should be done with care due to their multiple reactive groups . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Properties
IUPAC Name |
methyl 3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7-11-6-5-8(12)14-4/h11H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUQRVBCAROKBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131545-52-3 | |
Record name | methyl 3-((2-(tert-butoxy)-2-oxoethyl)amino)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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